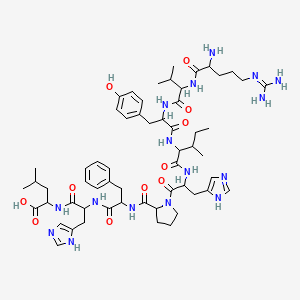

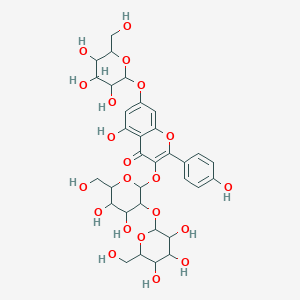

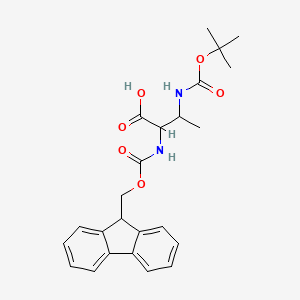

![molecular formula C24H42CaO24 B15129063 Calcium;2,3,5,6-tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoate](/img/structure/B15129063.png)

Calcium;2,3,5,6-tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Calcium lactobionate is an organic calcium salt with the chemical formula C12H22CaO14. It appears as a colorless or white crystalline powder and is slightly soluble in water but almost insoluble in alcohols . This compound is known for its use in various applications, including food additives, pharmaceuticals, and cosmetics.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Calcium lactobionate can be synthesized through the reaction of calcium acetate with lactobionic acid . Another method involves the fermentation of lactose using microorganisms such as lactic acid bacteria to produce lactobionic acid, which is then reacted with calcium salts to obtain calcium lactobionate .

Industrial Production Methods: Industrial production of calcium lactobionate often involves the oxidation of lactose with bromine water in the presence of calcium carbonate . The resulting lactobionic acid is then neutralized with calcium hydroxide to form calcium lactobionate . This process can be optimized by controlling pH and temperature during fermentation .

Analyse Des Réactions Chimiques

Types of Reactions: Calcium lactobionate primarily undergoes oxidation reactions. The oxidation of lactose to lactobionic acid is a key reaction in its synthesis .

Common Reagents and Conditions:

Oxidation: Lactose is oxidized using bromine water in the presence of calcium carbonate.

Neutralization: Lactobionic acid is neutralized with calcium hydroxide to form calcium lactobionate.

Major Products: The major product formed from these reactions is calcium lactobionate itself, along with by-products such as calcium bromide and carbon dioxide .

Applications De Recherche Scientifique

Calcium lactobionate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in various chemical reactions and as a stabilizer in formulations.

Biology: Acts as a chelating agent and is used in the preservation of biological tissues.

Medicine: Employed as a calcium supplement and in the formulation of pharmaceuticals.

Industry: Utilized in the food industry as a firming agent and in cosmetics for its moisturizing properties.

Mécanisme D'action

Calcium lactobionate exerts its effects primarily through its role as a calcium source. In aqueous environments, it dissociates into calcium cations and lactobionic acid anions . The calcium ions are essential for various physiological processes, including nerve transmission, muscle contraction, and bone formation . Lactobionic acid also exhibits antibacterial properties by disrupting the cell wall and membrane integrity of bacteria .

Comparaison Avec Des Composés Similaires

- Calcium gluconate

- Calcium glubionate

- Calcium lactate

Comparison: Calcium lactobionate is unique due to its high solubility in water and its ability to form stable complexes with other ions . Calcium glubionate, on the other hand, is primarily used as a mineral supplement to treat calcium deficiencies .

Propriétés

IUPAC Name |

calcium;2,3,5,6-tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C12H22O12.Ca/c2*13-1-3(15)10(7(18)8(19)11(21)22)24-12-9(20)6(17)5(16)4(2-14)23-12;/h2*3-10,12-20H,1-2H2,(H,21,22);/q;;+2/p-2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHEMCSSAABKPLI-UHFFFAOYSA-L |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C(=O)[O-])O)O)O)O)O)O.C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C(=O)[O-])O)O)O)O)O)O.[Ca+2] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H42CaO24 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

754.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Sodium;7-[(2-amino-2-phenylacetyl)amino]-3-methylidene-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B15128984.png)

![3-Cyclohexyl-2-[(Z)-pyridin-2-ylimino]-thiazolidin-4-one](/img/structure/B15129006.png)

![2-[(5,6-Dihydroxy-2-methyl-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-10-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B15129075.png)